molecular formula C12H12N2O2 B1270327 2-(1-Naphthyloxy)acetohydrazide CAS No. 24310-15-4

2-(1-Naphthyloxy)acetohydrazide

Cat. No. B1270327
CAS RN: 24310-15-4
M. Wt: 216.24 g/mol
InChI Key: PLYHRLDIWQEXBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(1-Naphthyloxy)acetohydrazide-related compounds involves various chemical reactions, including the condensation of hydrazine hydrate with carboxylic acids in the presence of an acid catalyst to afford carbohydrazides, and subsequent reactions with acetophenones to produce chalcones via Claisen condensation. These processes are crucial for the formation of hydrazide derivatives and their applications in the synthesis of other organic compounds (Kumaraswamy et al., 2008).

Molecular Structure Analysis

The molecular structure of related hydrazide derivatives reveals an approximately planar acetohydrazide group, with intricate dihedral angles between the naphthylene system and attached rings, indicating a complex molecular geometry conducive to specific chemical properties and reactions. These structural aspects are stabilized by weak intermolecular hydrogen bonds and hydrogen-bonding associations, which play a significant role in the crystal structure of these compounds (İnkaya et al., 2011).

Chemical Reactions and Properties

2-(1-Naphthyloxy)acetohydrazide and its derivatives undergo various chemical reactions, leading to the formation of compounds with significant antimicrobial and anticancer activities. These reactions often involve the transformation of hydrazide to Schiff bases and other derivatives through reactions with aldehydes or ketones, highlighting the reactivity of the hydrazide group in forming biologically active compounds (Salahuddin et al., 2014).

Physical Properties Analysis

The physical properties of 2-(1-Naphthyloxy)acetohydrazide derivatives are closely related to their molecular structure, with various spectroscopic and crystallographic analyses revealing details about their composition, stability, and interactions. These properties are essential for understanding the behavior of these compounds under different conditions and for their application in medicinal chemistry and materials science (Sharma et al., 2022).

Chemical Properties Analysis

The chemical properties of 2-(1-Naphthyloxy)acetohydrazide derivatives, such as reactivity, stability, and interaction with various reagents, are determined by their functional groups and molecular structure. These properties are critical for their application in synthesizing new compounds with desired biological activities and chemical functionalities (Mahmoud et al., 2017).

Scientific Research Applications

Antimicrobial Applications

2-(1-Naphthyloxy)acetohydrazide has been used as a key intermediate in the synthesis of various compounds with antimicrobial properties. For instance, it facilitated the creation of novel dithiolane, thiophene, coumarin, and 2-pyridone derivatives, which were subsequently evaluated for their antimicrobial activity (Mahmoud et al., 2017).

Anticancer Research

In anticancer research, derivatives of 2-(1-Naphthyloxy)acetohydrazide have been synthesized and tested for their efficacy. For example, certain compounds synthesized using this chemical showed promising activity against breast cancer cell lines (Salahuddin et al., 2014).

Neuropharmacological Studies

This compound has also played a role in neuropharmacological research. Derivatives of 2-(1-Naphthyloxy)acetohydrazide have been found to exhibit significant antiamnesic activity, comparable to known nootropic agents like piracetam (Piplani et al., 2004).

properties

IUPAC Name

2-naphthalen-1-yloxyacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-14-12(15)8-16-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYHRLDIWQEXBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352585
Record name 2-(1-naphthyloxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24310-15-4
Record name 2-(1-naphthyloxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24310-15-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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